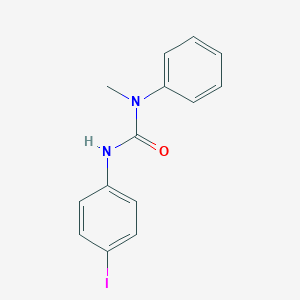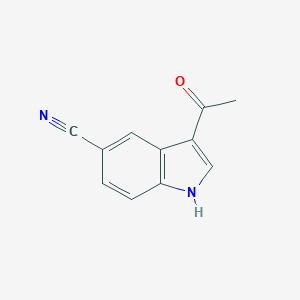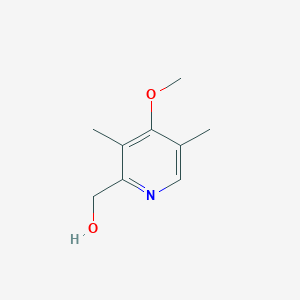![molecular formula C14H14N2O2 B188646 Benzenemethanol, 4-[(4-methoxyphenyl)azo]- CAS No. 92245-50-6](/img/structure/B188646.png)
Benzenemethanol, 4-[(4-methoxyphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 4-[(4-methoxyphenyl)azo]-, also known as Sudan IV, is a synthetic dye that has been widely used in scientific research. This dye is commonly used in histology and microscopy to stain cell components and tissues. Sudan IV is also used in the food industry as a colorant, but in
Mechanism Of Action
Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV works by binding to the hydrophobic regions of lipids and other non-polar molecules. The dye has a high affinity for neutral lipids due to its hydrophobic nature. Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV stains lipids by forming a complex with them, resulting in a red coloration.
Biochemical And Physiological Effects
Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is not known to have any biochemical or physiological effects on living organisms. The dye is not metabolized by the body and is excreted unchanged.
Advantages And Limitations For Lab Experiments
The advantages of using Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV in lab experiments include its ability to stain neutral lipids, its high specificity, and its ease of use. Additionally, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is relatively cheap and readily available. However, some limitations of using Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV include its low sensitivity and its inability to stain other types of lipids such as phospholipids and sphingolipids.
Future Directions
There are several future directions for the use of Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV in scientific research. One potential application is the use of Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV in the detection of lipid droplets in living cells. Another area of research is the development of more sensitive and specific lipid stains that can differentiate between different types of lipids. Additionally, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV could be used in the development of new lipid-based drug delivery systems. Overall, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV has a promising future in the field of lipid research.
Synthesis Methods
Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is synthesized through a diazo coupling reaction between 4-methoxyaniline and diazotized 4-nitroaniline. The final product is a red powder that is soluble in organic solvents such as ethanol and acetone.
Scientific Research Applications
Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV has been extensively used in scientific research as a histological stain. It is commonly used to stain neutral lipids such as triglycerides and cholesterol esters in tissues. Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV is also used in microscopy to stain plant and animal cells. Additionally, Benzenemethanol, 4-[(4-methoxyphenyl)azo]- IV has been used in the detection of fatty acid contamination in food samples.
properties
CAS RN |
92245-50-6 |
|---|---|
Product Name |
Benzenemethanol, 4-[(4-methoxyphenyl)azo]- |
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)diazenyl]phenyl]methanol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-8-6-13(7-9-14)16-15-12-4-2-11(10-17)3-5-12/h2-9,17H,10H2,1H3 |
InChI Key |
OFFHRTAABMTUCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



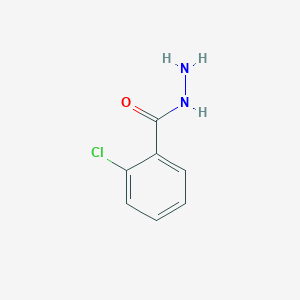
![N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine](/img/structure/B188564.png)
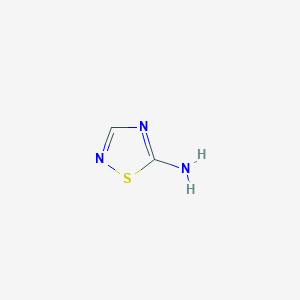
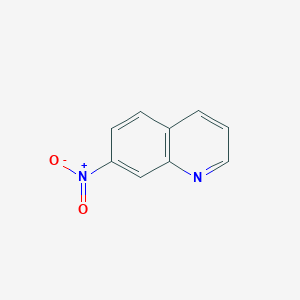
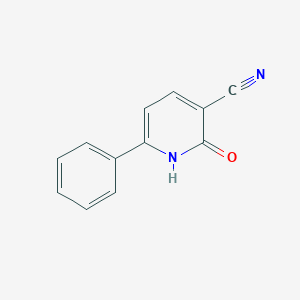
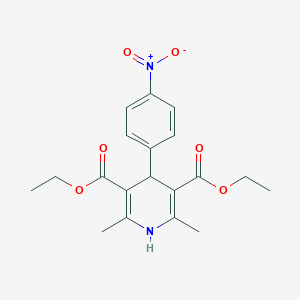
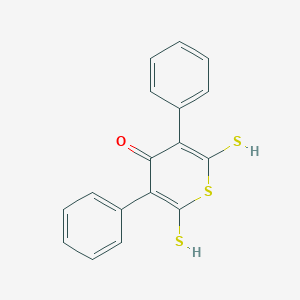
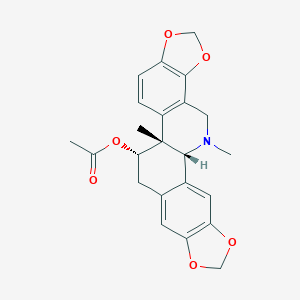
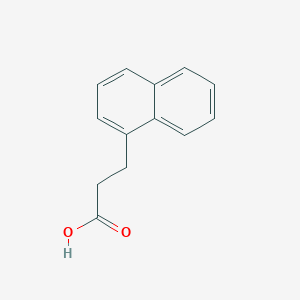
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
